REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=NO)[CH2:9][CH2:8]2)(=O)[CH2:2][CH3:3].[NH3:17].C[OH:19]>[Ni]>[NH2:17][CH:1]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:19])[CH2:9][CH2:8]2)[CH2:2][CH3:3]
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Name
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6-propionyl-3,4-dihydro-quinolin-2-one-oxime
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Quantity
|
9.2 g
|
Type
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reactant
|
Smiles
|
C(CC)(=O)C=1C=C2CCC(NC2=CC1)=NO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
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Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The catalyst is then filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent, as well as the excess NH3, is removed under a water-jet vacuum
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CC)C=1C=C2CCC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |